

CVT-313 cellular efficacy different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

Get Quote

Cellular Efficacy in Different Cancer Types

The following table summarizes the experimental data on the cellular efficacy of **CVT-313** across various cancer models.

Cancer Type / Model	Experimental Model	Key Findings (IC ₅₀ / Effect)	Context of Data
Various Human/Murine Cells (across species)	Multiple normal and tumor cell lines [1]	Growth inhibition IC ₅₀ : 1.25 to 20 µM [1]	Cell proliferation assays
Colorectal Cancer (CRC)	Patient-derived CRC cell lines (e.g., CRC057, CRC119) [2]	Cytotoxicity as part of CDK inhibitor class; synergistic effect with CDK9 inhibition [2]	High-throughput drug screen & combination studies
Colorectal Cancer (CRC)	Patient-derived xenograft (PDX) models of colorectal cancer [2]	Combined CDK2/9 inhibition synergistically reduced PDX tumor growth in vivo [2]	In vivo validation study

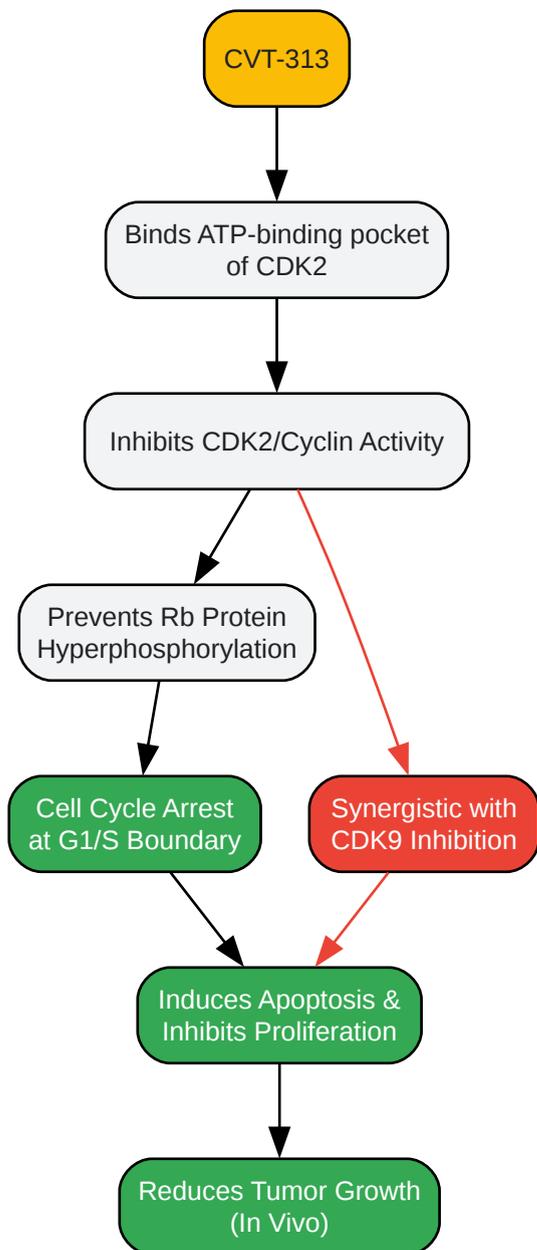
Cancer Type / Model	Experimental Model	Key Findings (IC ₅₀ / Effect)	Context of Data
Human Lung Carcinoma	A549 cell line [3] [4]	Cell growth inhibition IC ₅₀ : 1.2 μM [3] [4]	Cell viability assay (CTG-based)
Melanoma	LOX IMVI cell line [3]	<20% inhibition at 5 μM alone; ~80% inhibition in combination with CDK4 inhibitor (0.25 μM indolocarbazole) [3]	Combination therapy study

Mechanism of Action and Experimental Data

CVT-313 exerts its effects through a well-defined mechanism, primarily by inhibiting CDK2.

- **Molecular Mechanism:** **CVT-313** is a **potent, selective, reversible, and ATP-competitive inhibitor of CDK2** with a biochemical IC₅₀ of 0.5 μM [5] [1]. It binds to the ATP-binding pocket of CDK2, as confirmed by its crystal structure, leading to protein stabilization [3] [4] [6].
- **Cellular Consequences:** Inhibition of CDK2 by **CVT-313** prevents the hyperphosphorylation of the retinoblastoma (Rb) protein. This results in **cell cycle arrest at the G1/S boundary**, preventing the transition into the DNA synthesis (S) phase [1]. In some contexts, like dual CDK2/9 inhibition, it can also induce **G2/M arrest and anaphase catastrophe** [2].
- **Synergistic Effects:** Research in colorectal cancer models has identified that **combining CDK2 inhibition (using CVT-313) with CDK9 knockdown or inhibition creates a strong synergistic effect**, leading to significantly reduced cancer cell viability and tumor growth in vivo [2].

The diagram below illustrates the pathway from **CVT-313**'s molecular action to its cellular and therapeutic effects.



[Click to download full resolution via product page](#)

Key Experimental Protocols

To help you evaluate or replicate the findings, here are the methodologies used in the cited studies.

- **Cell Viability/Proliferation Assay (IC₅₀ Determination)**

- **Protocol:** Cells are plated in multi-well plates and incubated for 24 hours before treatment with a range of **CVT-313** concentrations. After a set incubation period (e.g., 48-72 hours), cell viability is quantified using assays like **CellTiter-Glo Luminescent Cell Viability Assay**, which measures metabolically active cells. IC_{50} values are then calculated using nonlinear regression analysis of the dose-response curve [5] [2] [3].
- **In Vivo Efficacy Study (PDX Model)**
 - **Protocol:** Patient-derived colorectal cancer cells or tumor fragments are implanted into immunodeficient mice. Once tumors are established, mice are treated with the drug (e.g., **CVT-313** alone or in combination). **Tumor size is measured regularly with calipers**, and tumor volume is calculated to assess the compound's effect on inhibiting tumor growth [2].
- **Combination Synergy Study (siRNA Knockdown)**
 - **Protocol:** Cancer cells are transfected with **CDK9-specific siRNA** using a transfection reagent like Lipofectamine RNAiMax to knock down CDK9 expression. Subsequently, cells are treated with a dose curve of **CVT-313**. Cell viability is assessed after 48 hours, and the combination effect is analyzed to determine if it is synergistic compared to either intervention alone [2].

Significance and Research Context

CVT-313 serves as an important tool compound in cancer research.

- It demonstrates **proof-of-concept that selective CDK2 inhibition is a viable strategy** to halt the proliferation of cancer cells [1].
- The **synergistic relationship between CDK2 and CDK9 inhibition** highlights the potential of combinatorial targeting of transcriptional and cell-cycle regulation as a therapeutic strategy, especially in aggressive cancers like metastatic colorectal cancer [2].
- The **solved crystal structure of CDK2 in complex with CVT-313** provides a valuable roadmap for medicinal chemists to design next-generation inhibitors with improved potency and selectivity [3] [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. CVT-313, a Specific and Potent Inhibitor of CDK2 That ... [sciencedirect.com]
2. A Precision Medicine Drug Discovery Pipeline Identifies ... [pmc.ncbi.nlm.nih.gov]
3. Structure of cyclin-dependent kinase 2 (CDK2) in complex ... [pmc.ncbi.nlm.nih.gov]
4. Structure of cyclin-dependent kinase 2 (CDK2) in complex ... [pubmed.ncbi.nlm.nih.gov]
5. CVT-313 (Synonyms: Cdk2 Inhibitor III) [medchemexpress.com]
6. 6INL: Crystal structure of CDK2 IN complex with Inhibitor ... [rcsb.org]

To cite this document: Smolecule. [CVT-313 cellular efficacy different cancer types]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524588#cvt-313-cellular-efficacy-different-cancer-types>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com